2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate
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Overview
Description
2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a pyridinylcarbonyl hydrazinylidene moiety, and a dichlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. The starting materials often include 2-methoxy-4-formylphenol, pyridine-4-carboxylic acid hydrazide, and 2,4-dichlorobenzoic acid. The key steps in the synthesis may include:
Condensation Reaction: The aldehyde group of 2-methoxy-4-formylphenol reacts with pyridine-4-carboxylic acid hydrazide to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then esterified with 2,4-dichlorobenzoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The dichlorobenzoate ester can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-methoxy-4-formylphenyl 2,4-dichlorobenzoate, while reduction of the hydrazone moiety can yield 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinyl]methyl}phenyl 2,4-dichlorobenzoate.
Scientific Research Applications
2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate involves its interaction with molecular targets and pathways. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridinylcarbonyl group may facilitate binding to specific receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylpyridine: A simpler compound with a methoxy and methyl group on a pyridine ring.
2-methoxypyridine: Contains only a methoxy group on a pyridine ring.
2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure with a methoxyphenyl imino moiety.
Uniqueness
2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a hydrazone and dichlorobenzoate ester makes it versatile for various chemical transformations and research applications.
Properties
Molecular Formula |
C21H15Cl2N3O4 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H15Cl2N3O4/c1-29-19-10-13(12-25-26-20(27)14-6-8-24-9-7-14)2-5-18(19)30-21(28)16-4-3-15(22)11-17(16)23/h2-12H,1H3,(H,26,27)/b25-12+ |
InChI Key |
ZUGYLJIXEUQBPX-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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